2-Selenouracil

Catalog No.
S629729
CAS No.
16724-03-1
M.F
C4H3N2OSe
M. Wt
174.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Selenouracil

CAS Number

16724-03-1

Product Name

2-Selenouracil

Molecular Formula

C4H3N2OSe

Molecular Weight

174.05 g/mol

InChI

InChI=1S/C4H3N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H,5,6,7)

InChI Key

DORROJBNUAGYSZ-UHFFFAOYSA-N

SMILES

C1=CN=C(NC1=O)[Se]

Synonyms

2-selenouracil

Canonical SMILES

C1=CN=C(NC1=O)[Se]

Description

The exact mass of the compound 2-Selenouracil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Redox Properties and Reactivity

2-Selenouracil (Se2Ura) is a modified nucleobase where a selenium atom replaces the sulfur atom found in naturally occurring uracil. Research into 2-Selenouracil focuses heavily on its differing properties compared to uracil, particularly its redox behavior. Studies have shown that 2-Selenouracil exhibits significantly different redox properties compared to its sulfur counterpart, 2-thiouracil [].

One key finding is that 2-Selenouracil is much more susceptible to oxidation, particularly by hydrogen peroxide (H2O2) []. This difference is attributed to the inherent chemical properties of selenium and sulfur. The proposed reaction pathway suggests that 2-Selenouracil readily forms selenenic acid (Ura-SeOH) upon oxidation. However, this intermediate is highly reactive and likely condenses with another 2-Selenouracil molecule to form a diselenide (2a) [].

2-Selenouracil is a modified nucleobase derived from uracil, where the sulfur atom in the 2-thiouracil structure is replaced by selenium. This compound has garnered interest due to its potential biological activities and unique chemical properties, particularly in redox reactions. The presence of selenium imparts distinct characteristics compared to its sulfur counterpart, influencing its reactivity and interactions within biological systems.

The chemical behavior of 2-selenouracil is notably influenced by its oxidation states. Under oxidative conditions, such as treatment with hydrogen peroxide, 2-selenouracil undergoes various transformations:

  • Oxidation Pathways: In reactions with hydrogen peroxide, 2-selenouracil can form intermediates like seleninic acid and diselenides. The oxidation process leads to the generation of uracil as a final product under certain conditions .
  • Radiation-Induced Reactions: One-electron oxidation by radicals like hydroxyl and azide leads to the formation of reactive intermediates, including dimeric radicals with chalcogen-chalcogen bonds. These reactions exhibit different kinetics and stability compared to similar sulfur-containing compounds .

2-Selenouracil exhibits significant biological activities, particularly in the context of oxidative stress. Its incorporation into nucleic acids may influence cellular processes, including:

  • Antioxidant Properties: The compound's ability to undergo redox reactions allows it to potentially act as an antioxidant, scavenging free radicals and mitigating oxidative damage .
  • Impact on RNA Function: As a modified nucleobase, 2-selenouracil can alter the structural and functional dynamics of RNA molecules, which may affect gene expression and protein synthesis .

The unique properties of 2-selenouracil have led to several applications:

  • Research Tool: It serves as a valuable tool in studies related to oxidative stress and redox biology due to its distinctive reactivity compared to sulfur analogs.
  • Potential Therapeutic Agent: Its antioxidant capabilities suggest potential therapeutic applications in conditions associated with oxidative damage, although further research is needed to establish efficacy and safety.

Interaction studies have shown that 2-selenouracil can participate in various biochemical pathways:

  • Reactivity with Free Radicals: The compound's interaction with free radicals leads to the formation of stable intermediates, which can be characterized using techniques like pulse radiolysis and UV-vis spectroscopy .
  • Comparison with Thiouracil: Studies indicate that while both compounds undergo similar oxidation processes, the stability of their respective radical intermediates differs significantly due to the chalcogen bond characteristics .

Several compounds share structural similarities with 2-selenouracil, notably:

CompoundKey FeaturesUnique Aspects
2-ThiouracilContains sulfur instead of seleniumMore stable under oxidative conditions
UracilParent compound without modificationsLacks redox-active properties
5-FluorouracilFluorine substitution at position 5Anticancer agent; different mechanism
SelenocysteineContains selenium in amino acid formPlays a role in selenoproteins

The uniqueness of 2-selenouracil lies in its balance between reactivity and biological relevance, making it a subject of ongoing research in biochemistry and medicinal chemistry. Its distinct oxidation pathways and potential roles in biological systems highlight its importance compared to other nucleobase analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.94106 g/mol

Monoisotopic Mass

174.94106 g/mol

Heavy Atom Count

8

Other CAS

16724-03-1

Dates

Modify: 2024-02-18

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